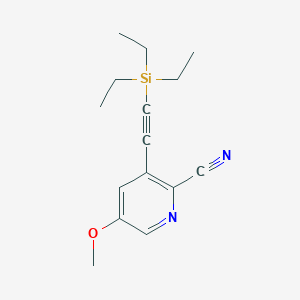
5-Methoxy-3-((triethylsilyl)ethynyl)picolinonitrile
Cat. No. B8462251
Key on ui cas rn:
1600511-76-9
M. Wt: 272.42 g/mol
InChI Key: REQCAVDAJMNTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296734B2
Procedure details


A sealable vessel was charged with bis(acetonitrile)palladium (II) chloride (0.154 g, 0.593 mmol), dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine (0.848 g, 1.780 mmol), cesium carbonate (25.1 g, 77 mmol), the product of Intermediate 9, step 1 (5 g, 29.7 mmol), and ACN (60 mL). The vessel was flushed with argon, sealed, and stirred at RT for 25 minutes. To the reaction was added triethyl(ethynyl)silane (5.41 g, 38.6 mmol), and the vessel was resealed and stirred at 90° C. for 3 hours. The solution was concentrated, and the residue was purified via silica gel chromatography, eluting with 0-50% ethyl acetate in heptanes, to afford the title compound (3.8 g, 13.9 mmol). MS m/z=273 (M+H).


[Compound]
Name
dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine
Quantity
0.848 g
Type
reactant
Reaction Step Three

Name
cesium carbonate
Quantity
25.1 g
Type
reactant
Reaction Step Three

Name
bis(acetonitrile)palladium (II) chloride
Quantity
0.154 g
Type
catalyst
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].Cl[C:8]1[C:9]2[N:17]=[CH:16][C:15](Cl)=[CH:14][C:10]=2N=C[N:13]=1.[CH2:19]([Si:21]([CH2:26][CH3:27])([CH2:24][CH3:25])[C:22]#[CH:23])[CH3:20]>CC#N.CC#N.Cl[Pd]Cl.C(#N)C>[CH3:1][O:4][C:15]1[CH:14]=[C:10]([C:20]#[C:19][Si:21]([CH2:26][CH3:27])([CH2:24][CH3:25])[CH2:22][CH3:23])[C:9]([C:8]#[N:13])=[N:17][CH:16]=1 |f:0.1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C2=C(N=CN1)C=C(C=N2)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Si](C#C)(CC)CC
|
Step Three
[Compound]
|
Name
|
dicyclohexyl(2′,4′,6′-triisopropyl-[1′,1′-biphenyl]-2-yl)phosphine
|
|
Quantity
|
0.848 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
cesium carbonate
|
|
Quantity
|
25.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
bis(acetonitrile)palladium (II) chloride
|
|
Quantity
|
0.154 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT for 25 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vessel was flushed with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 90° C. for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified via silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0-50% ethyl acetate in heptanes
|
Outcomes


Product
Details
Reaction Time |
25 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=NC1)C#N)C#C[Si](CC)(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 13.9 mmol | |
| AMOUNT: MASS | 3.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
